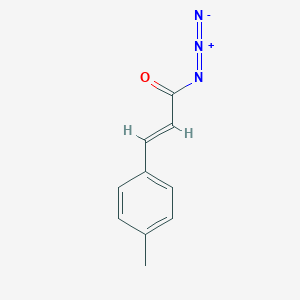

p-Methyl-cinnamoyl Azide

Overview

Description

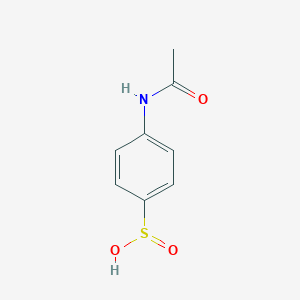

p-Methyl-cinnamoyl Azide is an organic compound characterized by the presence of an azide group attached to a p-methyl-cinnamoyl moiety

Mechanism of Action

Target of Action

p-Methyl-cinnamoyl Azide is a synthetic compound that belongs to the family of cinnamides and cinnamates . These compounds have been found to exhibit antimicrobial activity, suggesting that their primary targets are pathogenic fungi and bacteria

Mode of Action

It is known that cinnamides and cinnamates interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .

Biochemical Pathways

The cinnamate/monolignol pathway plays a central role in the synthesis of various phenylpropanoid compounds, including cinnamates . This pathway provides precursors for compounds such as lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, and stilbenes

Pharmacokinetics

It’s worth noting that the physicochemical and pharmacokinetic characteristics of similar cinnamamides have been described as acceptable, with little toxicity, indicating their potential use as lead drug candidates .

Result of Action

The primary result of the action of this compound is its antimicrobial activity. It has been found to be effective against pathogenic fungi and bacteria . The compound disrupts the integrity of the fungal cell wall and membrane, leading to cell death .

Action Environment

It’s known that the efficacy and stability of similar compounds can be influenced by various environmental factors, including temperature, light, and ph

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl-cinnamoyl Azide typically involves the reaction of p-methyl-cinnamic acid with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the azide group. The general reaction scheme is as follows:

p-Methyl-cinnamic acid+Sodium azide→p-Methyl-cinnamoyl Azide+Sodium acetate

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: p-Methyl-cinnamoyl Azide undergoes various chemical reactions, including:

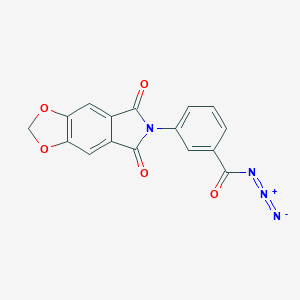

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution Reactions: The azide group can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions:

Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.

Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Cycloaddition: Formation of 1,2,3-triazoles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted azides.

Scientific Research Applications

p-Methyl-cinnamoyl Azide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.

Biology: Employed in the study of biological systems through bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules.

Industry: Utilized in the production of polymers and materials with enhanced properties through cross-linking reactions.

Comparison with Similar Compounds

p-Methyl-cinnamic acid: The precursor to p-Methyl-cinnamoyl Azide, lacking the azide group.

Cinnamoyl Azide: Similar structure but without the p-methyl group.

Phenyl Azide: A simpler azide compound with a phenyl group instead of the cinnamoyl moiety.

Uniqueness: this compound is unique due to the presence of both the p-methyl group and the azide functionality, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and applications in various fields.

Properties

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-2-4-9(5-3-8)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVSVRKWJLKNIT-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459034 | |

| Record name | p-Methyl-cinnamoyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24186-38-7 | |

| Record name | p-Methyl-cinnamoyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)

![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)